NBI-31772
NBI-31772
NBI-31772 is an potent insulin-like growth factor-1 binding protein (IGFBP) inhibitor.
Brand Name:
Vulcanchem
CAS No.:
374620-70-9
VCID:
VC0536785
InChI:
InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25)
SMILES:
C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O
Molecular Formula:
C17H11NO7
Molecular Weight:
341.27
NBI-31772
CAS No.: 374620-70-9
Inhibitors
VCID: VC0536785
Molecular Formula: C17H11NO7
Molecular Weight: 341.27
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 374620-70-9 |
---|---|
Product Name | NBI-31772 |
Molecular Formula | C17H11NO7 |
Molecular Weight | 341.27 |
IUPAC Name | 1-(3,4-dihydroxybenzoyl)-6,7-dihydroxyisoquinoline-3-carboxylic acid |
Standard InChI | InChI=1S/C17H11NO7/c19-11-2-1-7(4-12(11)20)16(23)15-9-6-14(22)13(21)5-8(9)3-10(18-15)17(24)25/h1-6,19-22H,(H,24,25) |
Standard InChIKey | ZCMFEWUYBFMLIN-UHFFFAOYSA-N |
SMILES | C1=CC(=C(C=C1C(=O)C2=NC(=CC3=CC(=C(C=C32)O)O)C(=O)O)O)O |
Appearance | Solid powder |
Description | NBI-31772 is an potent insulin-like growth factor-1 binding protein (IGFBP) inhibitor. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | NBI-31772; NBI 31772; NBI31772; |
Reference | 1: Rinker TE, Philbrick BD, Hettiaratchi MH, Smalley DM, McDevitt TC, Temenoff JS. Microparticle-mediated sequestration of cell-secreted proteins to modulate chondrocytic differentiation. Acta Biomater. 2017 Dec 30. pii: S1742-7061(17)30804-8. doi: 10.1016/j.actbio.2017.12.038. [Epub ahead of print] PubMed PMID: 29292168. 2: Safian D, van der Kant HJG, Crespo D, Bogerd J, Schulz RW. Follicle-Stimulating Hormone Regulates igfbp Gene Expression Directly or via Downstream Effectors to Modulate Igf3 Effects on Zebrafish Spermatogenesis. Front Endocrinol (Lausanne). 2017 Nov 20;8:328. doi: 10.3389/fendo.2017.00328. eCollection 2017. PubMed PMID: 29209278; PubMed Central PMCID: PMC5702253. 3: Lékó AH, Cservenák M, Szabó ÉR, Hanics J, Alpár A, Dobolyi Á. Insulin-like growth factor I and its binding protein-3 are regulators of lactation and maternal responsiveness. Sci Rep. 2017 Jun 13;7(1):3396. doi: 10.1038/s41598-017-03645-5. PubMed PMID: 28611445; PubMed Central PMCID: PMC5469809. 4: Safian D, Morais RD, Bogerd J, Schulz RW. Igf Binding Proteins Protect Undifferentiated Spermatogonia in the Zebrafish Testis Against Excessive Differentiation. Endocrinology. 2016 Nov;157(11):4423-4433. Epub 2016 Sep 30. PubMed PMID: 27689414. 5: Choi WY, Gemberling M, Wang J, Holdway JE, Shen MC, Karlstrom RO, Poss KD. In vivo monitoring of cardiomyocyte proliferation to identify chemical modifiers of heart regeneration. Development. 2013 Feb 1;140(3):660-6. doi: 10.1242/dev.088526. PubMed PMID: 23293297; PubMed Central PMCID: PMC3561784. 6: Hollis ER 2nd, Lu P, Blesch A, Tuszynski MH. IGF-I gene delivery promotes corticospinal neuronal survival but not regeneration after adult CNS injury. Exp Neurol. 2009 Jan;215(1):53-9. doi: 10.1016/j.expneurol.2008.09.014. Epub 2008 Oct 2. PubMed PMID: 18938163; PubMed Central PMCID: PMC2632606. 7: Schertzer JD, Gehrig SM, Ryall JG, Lynch GS. Modulation of insulin-like growth factor (IGF)-I and IGF-binding protein interactions enhances skeletal muscle regeneration and ameliorates the dystrophic pathology in mdx mice. Am J Pathol. 2007 Oct;171(4):1180-8. Epub 2007 Sep 6. PubMed PMID: 17823291; PubMed Central PMCID: PMC1988868. 8: Khawaja XZ. Development of a scintillation proximity assay for human insulin-like growth factor-binding protein 4 compatible with inhibitor high-throughput screening. Anal Biochem. 2007 Jul 1;366(1):80-6. Epub 2007 Mar 18. PubMed PMID: 17482135. 9: Malberg JE, Platt B, Rizzo SJ, Ring RH, Lucki I, Schechter LE, Rosenzweig-Lipson S. Increasing the levels of insulin-like growth factor-I by an IGF binding protein inhibitor produces anxiolytic and antidepressant-like effects. Neuropsychopharmacology. 2007 Nov;32(11):2360-8. Epub 2007 Mar 7. PubMed PMID: 17342171. 10: Silha JV, Murphy LJ. The effects of the insulin-like growth factor-I aptamer, NBI-31772, on glucose homeostasis in the mouse. Can J Physiol Pharmacol. 2005 Jul;83(7):557-63. PubMed PMID: 16091781. 11: De Ceuninck F, Caliez A, Dassencourt L, Anract P, Renard P. Pharmacological disruption of insulin-like growth factor 1 binding to IGF-binding proteins restores anabolic responses in human osteoarthritic chondrocytes. Arthritis Res Ther. 2004;6(5):R393-403. Epub 2004 Jun 28. PubMed PMID: 15380039; PubMed Central PMCID: PMC546277. 12: Mackay KB, Loddick SA, Naeve GS, Vana AM, Verge GM, Foster AC. Neuroprotective effects of insulin-like growth factor-binding protein ligand inhibitors in vitro and in vivo. J Cereb Blood Flow Metab. 2003 Oct;23(10):1160-7. PubMed PMID: 14526226. 13: Liu XJ, Xie Q, Zhu YF, Chen C, Ling N. Identification of a nonpeptide ligand that releases bioactive insulin-like growth factor-I from its binding protein complex. J Biol Chem. 2001 Aug 31;276(35):32419-22. Epub 2001 Jul 9. PubMed PMID: 11445558. |
PubChem Compound | 135543997 |
Last Modified | Nov 11 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume